molecular formula C16H21NO3S B2896064 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320897-21-8

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2896064
CAS No.: 2320897-21-8
M. Wt: 307.41
InChI Key: BRCLYSDWLGTVQS-UHFFFAOYSA-N
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Description

This compound features a rigid 8-azabicyclo[3.2.1]octane core modified with a 3-methylidene group and a 4-methoxy-3-methylbenzenesulfonyl substituent at position 6. The methylidene (exocyclic double bond) at position 3 introduces additional rigidity, which may influence stereoselectivity and binding affinity at neurotransmitter transporters, as seen in related tropane derivatives .

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLYSDWLGTVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • 8-Substituent Effects : The cyclopropylmethyl group (22e) enhances serotonin transporter (SERT)/dopamine transporter (DAT) selectivity due to its compact, hydrophobic nature . In contrast, bulkier groups like 4-fluorobenzyl (21f) or chlorobenzyl (21g) reduce selectivity but improve synthetic yields .
  • 3-Substituent Rigidity : The methylidene group in the target compound likely enhances binding stereoselectivity compared to flexible ethylidenyl or methoxyethylidenyl groups in analogues .

Pharmacological Activity

Transporter Affinity Profiles

Analogues with diarylmethoxyethylidenyl groups at position 3 exhibit transporter inhibition profiles similar to GBR 12909, a dopamine reuptake inhibitor. For example:

  • Compound 22e : Displays SERT/DAT selectivity (Ki = 12 nM/45 nM), attributed to the cyclopropylmethyl group .
  • Compound 21f : Shows balanced SERT/DAT/NET inhibition (Ki = 25 nM/30 nM/40 nM), indicating reduced selectivity with aromatic 8-substituents .

The target compound’s 4-methoxy-3-methylbenzenesulfonyl group may enhance SERT affinity due to electron-donating methoxy and methyl groups, which stabilize π-π interactions in the transporter’s binding pocket .

Physicochemical Properties

Property Target Compound 8-Cyclopropylmethyl Analogue (22e) Pyrazole Sulfonamide (31)
Molecular Weight ~395 g/mol (estimated) 485 g/mol 402 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.8 (highly lipophilic) 2.5 (polar sulfonamide)
Solubility Low in water, moderate in DMSO Insoluble in water High in polar solvents

Notes:

  • The sulfonyl group in the target compound improves aqueous solubility compared to diarylmethoxyethylidenyl analogues .
  • Pyrazole sulfonamides (e.g., 31) exhibit better solubility due to hydrogen-bonding capacity .

Metabolic Stability and Toxicity

  • Cyclopropylmethyl derivatives (22e) : Exhibit prolonged half-lives in plasma due to metabolic resistance of the cyclopropyl group .
  • Pyrazole sulfonamides (31) : Rapid clearance observed in rodent models, likely due to sulfonamide hydrolysis .
  • Target Compound : The 4-methoxy group may reduce oxidative metabolism, while the methylidene group could increase susceptibility to enzymatic degradation.

Structure-Activity Relationship (SAR) Trends

8-Position Modifications :

  • Small, hydrophobic groups (e.g., cyclopropylmethyl) enhance SERT/DAT selectivity.
  • Aromatic substituents (e.g., benzyl, fluorobenzyl) broaden transporter inhibition but reduce selectivity .

3-Position Rigidity :

  • Methylidene or ethylidenyl groups improve binding stereoselectivity compared to flexible chains .

Sulfonyl vs. Diarylmethoxy Groups :

  • Sulfonyl derivatives (target compound, pyrazole sulfonamides) exhibit better solubility and distinct binding modes compared to lipophilic diarylmethoxy groups .

Q & A

Q. Advanced

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated bacterial cells.
  • Metabolomics : LC-MS/MS to track metabolic disruptions (e.g., folate pathway intermediates in bacteria).
  • Target validation : CRISPR-Cas9 knockout libraries to identify resistance-conferring genes. For example, sulfonyl-containing analogs disrupt cell-wall synthesis in Bacillus subtilis via MurA inhibition .

How should contradictory data in biological assays be addressed?

Advanced
Contradictions (e.g., varying MIC values across studies) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times.
  • Compound stability : Conduct stability studies (HPLC monitoring) under assay conditions (e.g., pH, temperature).
  • Synergistic effects : Check for interactions with media components (e.g., serum proteins) using isothermal titration calorimetry (ITC).
    Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify outliers .

What strategies improve the compound’s stability and shelf-life under laboratory conditions?

Q. Advanced

  • Storage : Lyophilize and store at –80°C under argon to prevent oxidation of the methylidene group.
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products (e.g., sulfonic acid derivatives).
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and reduce hydrolysis .

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